3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a triazolopyridazine moiety fused with a piperidine ring and a tetrahydrocinnoline structure, making it a molecule of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions where a suitable leaving group is replaced by a piperidine moiety.
Methoxy Linkage Formation: The methoxy group is often introduced through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Tetrahydrocinnoline Synthesis: This involves the reduction of a cinnoline derivative, typically using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the triazolopyridazine ring or the cinnoline structure, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially where halogen atoms or other good leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic nature makes it a candidate for various synthetic applications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Studies have shown that derivatives of triazolopyridazine exhibit significant anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Piperidine-Containing Molecules: Compounds with piperidine rings are common in medicinal chemistry due to their pharmacological properties.
Tetrahydrocinnoline Analogues: These analogues have similar structural features and are studied for their potential therapeutic effects.
Uniqueness
What sets 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline apart is its combination of these three distinct moieties, which may confer unique biological activities and pharmacokinetic properties. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-21-23-18-6-7-19(25-27(14)18)26-10-8-15(9-11-26)13-28-20-12-16-4-2-3-5-17(16)22-24-20/h6-7,12,15H,2-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERKBVZQRVVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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